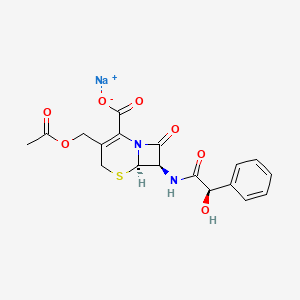

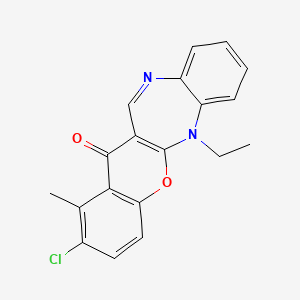

1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-テトラゾール-1-酢酸, 5-(5-(3-メチルフェニル)-2-フラニル)- は、テトラゾールファミリーに属する合成有機化合物です。テトラゾールは、窒素が豊富なヘテロ環であり、その多様な生物学的および化学的特性で知られています。

製法

合成経路と反応条件

1H-テトラゾール-1-酢酸, 5-(5-(3-メチルフェニル)-2-フラニル)- の合成は、一般的に、触媒の存在下、ニトリルとアジ化ナトリウムを反応させることによって行われます。一般的な触媒には、亜鉛塩、ヨウ素、またはシリカ担持水素硫酸ナトリウムなどがあります 。この反応は、穏やかな条件下、多くの場合、水性環境中で行われ、目的のテトラゾール誘導体が得られます。

工業生産方法

テトラゾール誘導体の工業生産では、多くの場合、収率が高く、コスト効率の高い方法が採用されます。そのような方法の1つは、L-プロリンを触媒として使用するものであり、これは簡便な実験操作、短い反応時間、および優れた収率を提供します 。マイクロ波支援合成は、別の効率的な方法であり、制御された条件下でニトリルをテトラゾールに迅速に変換することを可能にします .

化学反応解析

反応の種類

1H-テトラゾール-1-酢酸, 5-(5-(3-メチルフェニル)-2-フラニル)- は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されて対応する酸化物を形成することができます。

還元: 還元反応によって、アミンまたは他の還元された形態が得られることがあります。

置換: テトラゾール環は、求核置換反応または求電子置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン、アルキル化剤、アシル化剤などの試薬が、様々な条件下で使用されます。

生成される主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってテトラゾール酸化物が得られる場合があり、還元によってアミンが生成される可能性があります。置換反応によって、テトラゾール環に様々な官能基を導入することができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, iodine, or silica-supported sodium hydrogen sulfate . The reaction proceeds under mild conditions, often in aqueous environments, to yield the desired tetrazole derivative.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. One such method involves the use of L-proline as a catalyst, which offers a simple experimental procedure, short reaction times, and excellent yields . Microwave-assisted synthesis is another efficient method, allowing for the rapid conversion of nitriles to tetrazoles under controlled conditions .

化学反応の分析

Types of Reactions

1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the tetrazole ring.

科学的研究の応用

1H-テトラゾール-1-酢酸, 5-(5-(3-メチルフェニル)-2-フラニル)- は、いくつかの科学研究における応用を持っています。

化学: 複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: 薬物設計におけるバイオイソスターとして、カルボン酸を模倣する可能性が調査されています。

医学: 抗菌作用、抗真菌作用、抗炎症作用の可能性が検討されています.

工業: 特定の電気的または光学的特性を持つ材料の開発に使用されています。

作用機序

1H-テトラゾール-1-酢酸, 5-(5-(3-メチルフェニル)-2-フラニル)- の作用機序は、受容体-リガンド相互作用を介して生物学的標的との相互作用を含みます。テトラゾール環の電子供与性と電子求引性は、様々な酵素や受容体への結合を促進し、それらの活性を調節します 。この化合物の細胞膜を透過する能力は、そのバイオアベイラビリティと有効性を高めます。

類似の化合物との比較

類似の化合物

1H-テトラゾール-5-チオール: 抗菌作用と抗増殖作用が知られています.

1H-テトラゾール-5-カルボン酸:

1H-テトラゾール-5-メチル: 血糖降下作用の可能性が検討されています.

独自性

1H-テトラゾール-1-酢酸, 5-(5-(3-メチルフェニル)-2-フラニル)- は、テトラゾール環、フラン、メチルフェニル基が組み合わされているというユニークな構造をしています。この構造は、独特の化学的および生物学的特性を与え、様々な研究や産業における用途に役立つ化合物となっています。

類似化合物との比較

Similar Compounds

1H-Tetrazole-5-thiol: Known for its antibacterial and antiproliferative activities.

1H-Tetrazole-5-carboxylic acid:

1H-Tetrazole-5-methyl: Explored for its antihyperglycemic properties.

Uniqueness

1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- stands out due to its unique combination of a tetrazole ring with a furan and methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

特性

CAS番号 |

93770-56-0 |

|---|---|

分子式 |

C14H12N4O3 |

分子量 |

284.27 g/mol |

IUPAC名 |

2-[5-[5-(3-methylphenyl)furan-2-yl]tetrazol-1-yl]acetic acid |

InChI |

InChI=1S/C14H12N4O3/c1-9-3-2-4-10(7-9)11-5-6-12(21-11)14-15-16-17-18(14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20) |

InChIキー |

KBMPCIIFQMNVED-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)